molecular formula C15H14Cl2O3S B2444884 2,5-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate CAS No. 692774-55-3

2,5-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate

Cat. No.: B2444884
CAS No.: 692774-55-3
M. Wt: 345.23
InChI Key: DARUDTBXIJBVRJ-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate is a chemical compound with the molecular formula C15H14Cl2O3S. It is a derivative of benzenesulfonate, characterized by the presence of two chlorine atoms on the phenyl ring and three methyl groups on the benzenesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of 2,5-dichlorophenol with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. These reactions are usually conducted in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions can produce sulfonic acids or other oxidized compounds.

Scientific Research Applications

2,5-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential drug candidate or as a building block for the development of pharmaceuticals. Its derivatives may exhibit therapeutic effects against various diseases.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, resulting in antiproliferative effects on cancer cells. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate
  • 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate
  • 3,5-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate

Uniqueness

2,5-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,5-dichlorophenyl) 2,3,4-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3S/c1-9-4-7-15(11(3)10(9)2)21(18,19)20-14-8-12(16)5-6-13(14)17/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARUDTBXIJBVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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